molecular formula C21H20N2O3S B2714466 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1171381-98-8

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2714466
CAS RN: 1171381-98-8
M. Wt: 380.46
InChI Key: ACKWXJPXDDZNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research has focused on synthesizing similar compounds and analyzing their crystal structures through methods like NMR, X-ray diffraction, and single-crystal X-ray diffraction. These compounds have shown moderate herbicidal and fungicidal activities, indicating their potential in agricultural applications (霍静倩 et al., 2016).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes : Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized extensively and found to exhibit significant antioxidant activity, suggesting their potential in developing new antioxidant agents (K. Chkirate et al., 2019).

Antitumor Activity

  • Evaluation of Antitumor Activity : New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and screened for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (L. Yurttaş et al., 2015).

Antimicrobial and Anticancer Agents

  • Synthesis and Biological Evaluation : Research into 5-methyl-4-phenyl thiazole derivatives has shown that some synthesized compounds exhibit promising anticancer activity. This suggests their application in developing new anticancer agents (A. Evren et al., 2019).

Novel Antipsychotic Agents

  • Potential Antipsychotic Agents : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic agents (L D Wise et al., 1987).

properties

IUPAC Name

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-8-15-9-14(6-7-19(15)25-13)20-11-17(23-26-20)12-21(24)22-16-4-3-5-18(10-16)27-2/h3-7,9-11,13H,8,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWXJPXDDZNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide

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